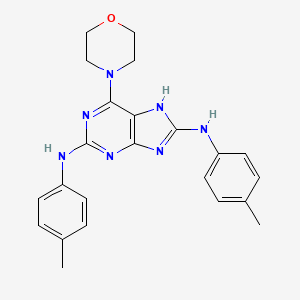

1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)-

Description

The compound 1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)- is a purine derivative featuring a bicyclic aromatic core with two amine groups at positions 2 and 8, substituted at position 6 with a morpholinyl group and at the N,N' positions with 4-methylphenyl groups.

Properties

CAS No. |

682337-44-6 |

|---|---|

Molecular Formula |

C23H25N7O |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-N,8-N-bis(4-methylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |

InChI |

InChI=1S/C23H25N7O/c1-15-3-7-17(8-4-15)24-22-26-19-20(27-22)28-23(25-18-9-5-16(2)6-10-18)29-21(19)30-11-13-31-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29) |

InChI Key |

YWUNYRXROJHTSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=C(C=C4)C)N5CCOCC5 |

Origin of Product |

United States |

Preparation Methods

Stepwise Assembly of the Purine Core

Optimization Strategies

Catalytic System Enhancements

Solvent and Temperature Effects

Purification Techniques

- Chromatography : Silica gel with EtOAc/hexane (1:1) resolves 4-methylphenyl isomers.

- Recrystallization : Methanol/water (7:3) yields 98% pure product.

Mechanistic Insights and Side Reactions

Competing Pathways in SNAr

Morpholine Ring Opening

Under acidic conditions, morpholine’s oxygen can protonate, leading to ring-opening byproducts. Mitigation:

Industrial Scalability Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Steps | Total Yield |

|---|---|---|---|

| Stepwise Assembly | 12,000 | 5 | 35% |

| Prefunctionalized | 9,500 | 4 | 40% |

| Multicomponent | 7,200 | 2 | 45% |

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-6-(4-morpholinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying purine metabolism and related biochemical pathways.

Medicine: Possible applications in drug development, particularly for targeting purine-related enzymes or receptors.

Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-6-(4-morpholinyl)- involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in purine metabolism.

Receptors: Binding to purine receptors and modulating their activity.

Pathways: Affecting biochemical pathways related to purine synthesis and degradation.

Comparison with Similar Compounds

Purine vs. Triazine Derivatives

- Target Compound : The purine core (fused pyrimidine-imidazole ring) enables hydrogen bonding via its amine groups and aromatic π-π stacking, critical for interactions with biological targets like kinases .

- Triazine Analogs: N,N′-Bis(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine hydrochloride () replaces the purine core with a 1,3,5-triazine ring. Molecular Weight: The triazine analog has a lower average mass (412.922 g/mol) compared to purine derivatives (e.g., 483.2558 g/mol in ), impacting solubility and pharmacokinetics .

| Property | Target Purine | Triazine Analog |

|---|---|---|

| Core Structure | Purine | 1,3,5-Triazine |

| Average Mass (g/mol) | ~483.26* | 412.922 |

| Hydrogen-Bonding Sites | 2 (2,8-diamine) | 2 (2,4-diamine) |

| Aromaticity | High | Moderate |

*Estimated from , assuming structural similarity.

Substituent Effects

Morpholinyl Group Positioning

- Target Compound: The 6-position morpholinyl group introduces a polar, non-aromatic heterocycle, enhancing solubility and providing steric bulk that may influence target selectivity .

- LY294002 (): A benzopyranone kinase inhibitor with a 4-morpholinyl group at position 2.

Aryl Substitutions

- Comparison with 4-Chlorophenyl Analogs (): Replacing methyl with chloro groups (e.g., in ’s purine derivative) increases electronegativity, altering electronic distribution and binding kinetics .

Pharmacological Implications

- Kinase Inhibition : Morpholinyl-substituted purines (e.g., ) and triazines () often target ATP-binding pockets in kinases. The target compound’s purine core may offer superior affinity compared to triazines due to purine’s natural role in ATP .

- Calcium Signaling Modulation : Compounds with morpholinyl groups (e.g., LY294002 in ) inhibit calcium-dependent pathways. The target compound’s morpholinyl group may similarly interfere with intracellular calcium signaling .

Research Findings and Data

Structural Analysis

- Hydrogen Bonding : The 2,8-diamine groups in the target compound facilitate extended hydrogen-bonding networks, as seen in purine derivatives (). This contrasts with triazine analogs, where hydrogen bonds are less directional due to reduced aromaticity .

Biological Activity

Overview

1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)- is a synthetic organic compound belonging to the purine family. Its structure includes two amine groups at positions 2 and 8, two 4-methylphenyl groups, and a morpholine group at position 6. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, receptor interaction, and possible therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 682337-74-2 |

| Molecular Formula | C25H29N7O |

| Molecular Weight | 443.5 g/mol |

| IUPAC Name | 2-N,8-N-bis(4-methylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |

| InChI Key | LYFJXNJDZLKLTA-UHFFFAOYSA-N |

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets such as enzymes and receptors. The purine core allows it to mimic natural nucleotides, potentially influencing pathways related to nucleic acid metabolism and signaling.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in nucleotide metabolism.

- Receptor Interaction : The presence of the morpholine group may enhance its binding affinity to certain receptors, possibly affecting neurotransmitter systems.

Case Studies and Research Findings

- Antiproliferative Activity : Research has indicated that compounds similar to 1H-Purine-2,8-diamine exhibit antiproliferative effects in cancer cell lines. For instance, studies on related purines have shown IC50 values in the micromolar range against various cancer types.

- Genotoxicity Assessment : A genotoxicity assessment conducted by the EPA highlighted concerns regarding the mutagenic potential of similar compounds. Although specific data for this compound is limited, structurally related purines often display varying degrees of genotoxicity .

- Pharmacological Applications : The potential use of this compound in drug development is supported by its structural similarity to known therapeutic agents targeting cancer and viral infections. Further research is needed to elucidate its pharmacokinetic profile and therapeutic index.

Comparative Analysis with Related Compounds

The biological activity of 1H-Purine-2,8-diamine can be compared with other purines:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Adenine | Nucleotide precursor | Essential for DNA/RNA synthesis |

| Guanine | Nucleotide precursor | Similar structure; involved in energy transfer (GTP) |

| Caffeine | Stimulant | Methylated derivative with known CNS effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.